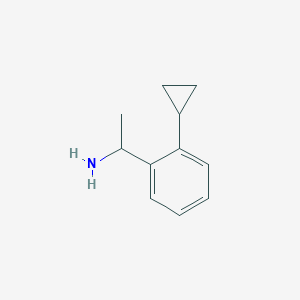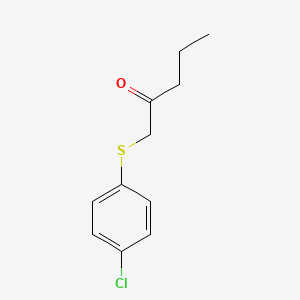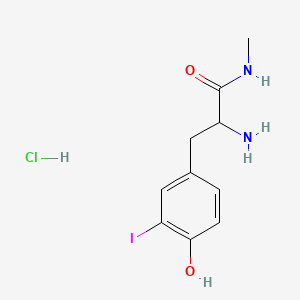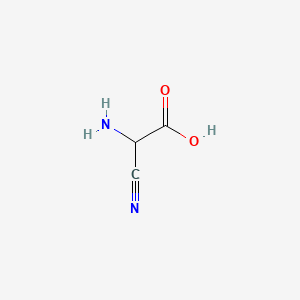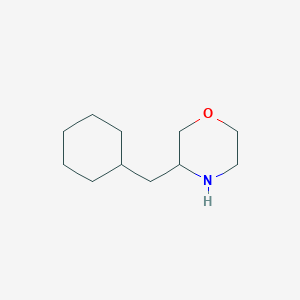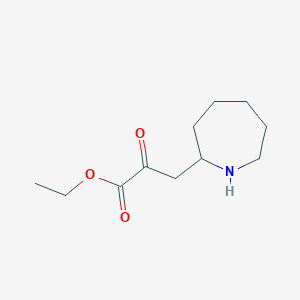
Ethyl 3-(azepan-2-yl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 3-(azepan-2-yl)-2-oxopropanoate is a chemical compound with the molecular formula C10H17NO3.
- Its systematic name, Ethyl 2-(azepan-2-yl)acetate , reflects its structure: an azepane ring (a seven-membered heterocycle) attached to an acetate group via an ester linkage.
- The compound is used in various applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes: Ethyl 2-(azepan-2-yl)acetate can be synthesized through esterification of azepane-2-carboxylic acid with ethanol.
Reaction Conditions: The reaction typically occurs under reflux conditions with a strong acid catalyst (such as sulfuric acid) and excess ethanol.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactivity: Ethyl 2-(azepan-2-yl)acetate undergoes various reactions
Common Reagents and Conditions: Acid-catalyzed esterification, reduction using hydrogen and a catalyst, and nucleophilic substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Ethyl 2-(azepan-2-yl)acetate serves as a building block for more complex molecules.
Biology: It may find applications in drug design or as a precursor for bioactive compounds.
Medicine: Research into its pharmacological properties could reveal therapeutic potential.
Industry: It might be used in fragrance synthesis or as an intermediate in fine chemicals production.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it could interact with cellular targets, affecting biological pathways.
- Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
- Ethyl 2-(azepan-2-yl)acetate is unique due to its seven-membered azepane ring.
- Similar compounds include other esters, but their ring sizes or substituents differ.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 3-(azepan-2-yl)-2-oxopropanoate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)8-9-6-4-3-5-7-12-9/h9,12H,2-8H2,1H3 |
InChI Key |
XOJBDIYVJLYBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


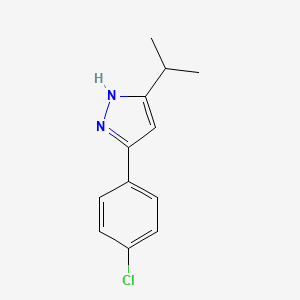
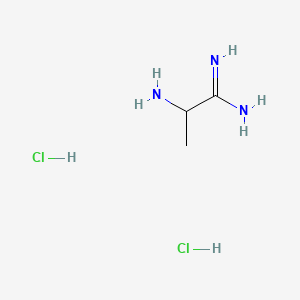
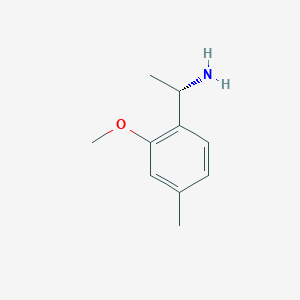
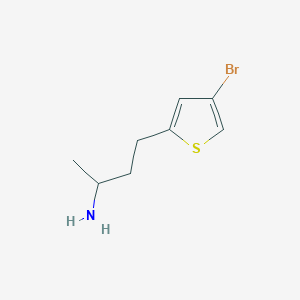
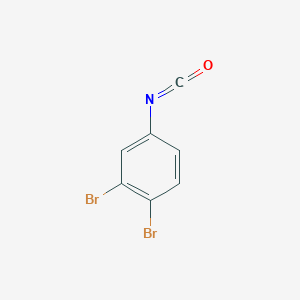
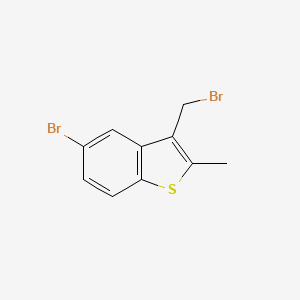
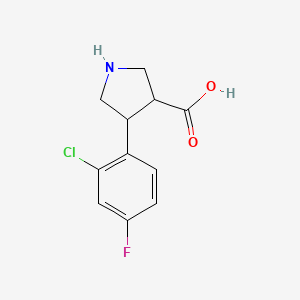
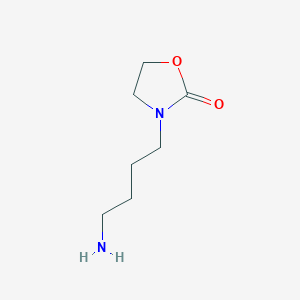
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
